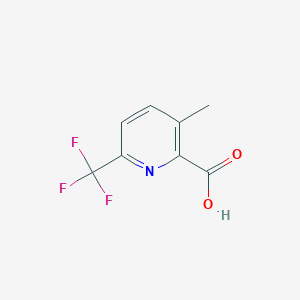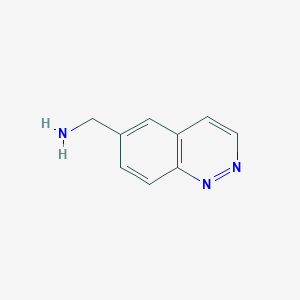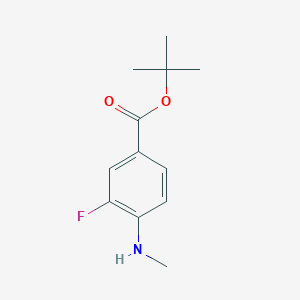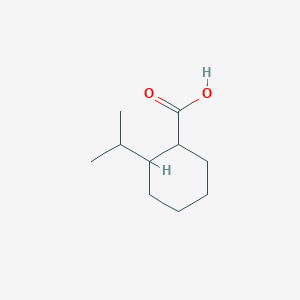![molecular formula C19H22N2O4 B13139982 1,1'-[(7-Nitro-9h-fluoren-2-yl)imino]dipropan-2-ol CAS No. 6583-93-3](/img/structure/B13139982.png)
1,1'-[(7-Nitro-9h-fluoren-2-yl)imino]dipropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-((7-Nitro-9H-fluoren-2-yl)azanediyl)bis(propan-2-ol) is a complex organic compound characterized by the presence of a fluorenyl group substituted with a nitro group and linked to two propanol groups via an azanediyl bridge
Méthodes De Préparation
The synthesis of 1,1’-((7-Nitro-9H-fluoren-2-yl)azanediyl)bis(propan-2-ol) typically involves multi-step organic reactions. One common synthetic route includes the nitration of fluorene to introduce the nitro group, followed by the formation of the azanediyl bridge through a reaction with an appropriate amine. The final step involves the addition of propanol groups under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
1,1’-((7-Nitro-9H-fluoren-2-yl)azanediyl)bis(propan-2-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of an amino derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted fluorenyl group, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium or platinum, and solvents such as ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1’-((7-Nitro-9H-fluoren-2-yl)azanediyl)bis(propan-2-ol) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,1’-((7-Nitro-9H-fluoren-2-yl)azanediyl)bis(propan-2-ol) involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorenyl group can intercalate with DNA, affecting gene expression and cellular functions. The propanol groups may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparaison Avec Des Composés Similaires
1,1’-((7-Nitro-9H-fluoren-2-yl)azanediyl)bis(propan-2-ol) can be compared with other similar compounds, such as:
2,7-Dinitrofluorene: Similar in structure but with two nitro groups, leading to different reactivity and applications.
Fluorenyl-hydrazonothiazole derivatives: These compounds contain a fluorenyl group linked to a thiazole ring, exhibiting different biological activities and applications.
Ethanone, 1-(9,9-dibutyl-7-nitro-9H-fluoren-2-yl)-, O-acetyloxime: This compound has a similar fluorenyl core but different substituents, leading to unique properties and uses.
The uniqueness of 1,1’-((7-Nitro-9H-fluoren-2-yl)azanediyl)bis(propan-2-ol) lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
6583-93-3 |
|---|---|
Formule moléculaire |
C19H22N2O4 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
1-[2-hydroxypropyl-(7-nitro-9H-fluoren-2-yl)amino]propan-2-ol |
InChI |
InChI=1S/C19H22N2O4/c1-12(22)10-20(11-13(2)23)16-3-5-18-14(8-16)7-15-9-17(21(24)25)4-6-19(15)18/h3-6,8-9,12-13,22-23H,7,10-11H2,1-2H3 |
Clé InChI |
MTICILMIBQZPDG-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(CC(C)O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


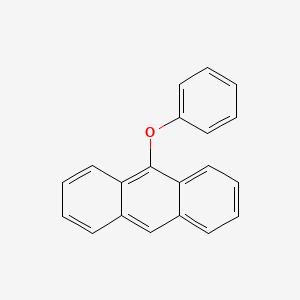
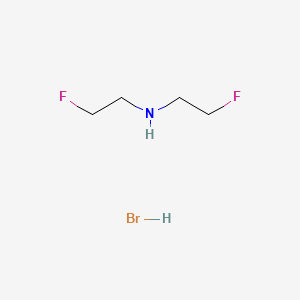

![2-[(1-hydroxy-3H-2,1-benzoxaborol-7-yl)oxy]acetic acid](/img/structure/B13139926.png)
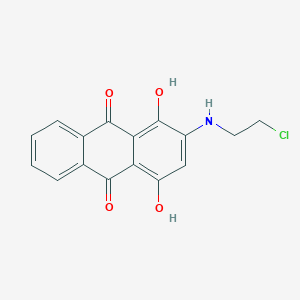
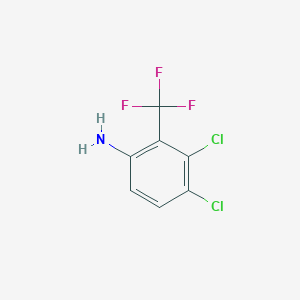

![[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13139957.png)

